1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile
Description
1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile is a cyclopentanecarbonitrile derivative featuring a fluorinated and methyl-substituted phenyl ring at the 3- and 5-positions, respectively. This compound belongs to a class of nitrile-containing aromatic systems with applications in medicinal chemistry and materials science. The fluorine atom and methyl group influence electronic and steric properties, modulating reactivity, solubility, and intermolecular interactions such as hydrogen bonding and π-stacking .
Properties
Molecular Formula |
C13H14FN |
|---|---|
Molecular Weight |
203.25 g/mol |
IUPAC Name |
1-(3-fluoro-5-methylphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H14FN/c1-10-6-11(8-12(14)7-10)13(9-15)4-2-3-5-13/h6-8H,2-5H2,1H3 |
InChI Key |
ZQZAFSOBUPGFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2(CCCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile can be synthesized through a multi-step process involving the reaction of 3-fluoro-5-methylbenzyl chloride with cyclopentanone in the presence of a base, followed by the addition of sodium cyanide to introduce the carbonitrile group. The reaction conditions typically involve the use of solvents such as dimethylformamide or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic acid.
Reduction: 1-(3-Fluoro-5-methylphenyl)cyclopentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring enhances its binding affinity and selectivity, while the carbonitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biological pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile and related cyclopentanecarbonitrile derivatives:
Detailed Analysis of Substituent Effects
Electronic and Steric Modulations
- Fluorine vs. Chlorine : The 2-chloro-6-fluoro analog () exhibits higher molecular weight (223.67 vs. ~203.25 g/mol) and greater polarity due to chlorine’s polarizability, which may enhance solubility in polar solvents but reduce metabolic stability in biological systems compared to the target compound .
- Mono- vs. This contrasts with the target compound’s combination of electron-withdrawing (F) and electron-donating (CH₃) groups, which may create a unique electronic profile .
Intermolecular Interactions
- π-Stacking : In terpyridine analogs (), the 3-fluoro-5-methylphenyl group promotes face-to-face π-stacking, shifting crystal packing from herringbone (unsubstituted) to layered assemblies. This suggests the target compound may exhibit similar π-interactions in solid-state structures .
- Hydrogen Bonding: The fluorine atom in the target compound can engage in F···H–C interactions, while the methyl group may restrict rotational freedom, influencing packing efficiency.
Biological Activity
1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile, with the chemical formula C13H14FN and a molecular weight of 203.26 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H14FN |
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile |
| CAS Number | 2114536-06-8 |
| Boiling Point | Not specified |
Pharmacological Profile
1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile has been studied for various pharmacological effects, including:
- Anticonvulsant Activity : Preliminary studies indicate that compounds structurally related to cyclopentanecarbonitriles exhibit significant anticonvulsant properties. For example, certain derivatives demonstrated ED50 values significantly lower than those of standard anticonvulsants like Phenobarbital and Ethosuximide, indicating higher potency .
- GPR40 Agonist Activity : Research has shown that this compound may act as a GPR40 receptor modulator, which is implicated in glucose metabolism and insulin secretion. This suggests potential applications in diabetes treatment .
The biological activity of 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile likely involves interactions with specific receptors and pathways:
- Receptor Modulation : As a GPR40 agonist, it may enhance insulin secretion in response to glucose levels, contributing to its potential anti-diabetic effects .
- Neurotransmission Effects : The compound's structural features may influence neurotransmitter systems, particularly in the context of seizure activity. Its efficacy in seizure models suggests it may modulate GABAergic or glutamatergic signaling pathways .
Study on Anticonvulsant Properties
A study evaluated various cyclopentanecarbonitrile derivatives for their anticonvulsant effects using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. The results indicated that certain derivatives provided complete protection against seizures at lower doses compared to traditional anticonvulsants:
| Compound | ED50 (mmol/kg) | Comparison with Phenobarbital |
|---|---|---|
| 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile | 0.0043 | 14-fold more potent |
| Phenobarbital | 0.06 | - |
This study highlights the potential of this compound in developing new anticonvulsant therapies .
GPR40 Modulation Study
In another investigation focused on metabolic disorders, 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile was tested for its ability to activate GPR40 receptors. The findings suggested that it could significantly enhance insulin secretion in vitro, indicating its potential utility in managing type 2 diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
